n-(3,5-Dimethyl-2,4,6-trinitrophenyl)-3,5-dimethyl-2,4,6-trinitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-DIMETHYL-2,4,6-TRINITRO-PHENYL)-3,5-DIMETHYL-2,4,6-TRINITRO-ANILINE: is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of multiple nitro groups and methyl groups attached to a phenyl ring, making it a highly nitrated aromatic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-DIMETHYL-2,4,6-TRINITRO-PHENYL)-3,5-DIMETHYL-2,4,6-TRINITRO-ANILINE typically involves the nitration of precursor compounds such as 3,5-dimethylaniline. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the aromatic ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. Safety measures are crucial due to the highly reactive nature of the nitrating agents and the potential hazards associated with the production of nitrated compounds.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-DIMETHYL-2,4,6-TRINITRO-PHENYL)-3,5-DIMETHYL-2,4,6-TRINITRO-ANILINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of corresponding amines.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups typically yields corresponding amines, while substitution reactions can produce a variety of substituted aromatic compounds.
Scientific Research Applications
N-(3,5-DIMETHYL-2,4,6-TRINITRO-PHENYL)-3,5-DIMETHYL-2,4,6-TRINITRO-ANILINE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying nitration and substitution reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialized materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of N-(3,5-DIMETHYL-2,4,6-TRINITRO-PHENYL)-3,5-DIMETHYL-2,4,6-TRINITRO-ANILINE involves its interaction with molecular targets and pathways within biological systems. The nitro groups play a crucial role in its reactivity and interactions. The compound can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components, enzymes, and receptors.
Comparison with Similar Compounds
Similar Compounds
N-(3-METHYL-2,4,6-TRINITRO-PHENYL)-HYDROXYLAMINE: Another nitrated aromatic compound with similar structural features but different functional groups.
3,5-DIMETHYL-2,4,22-DOCOSANETRIOL: A compound with similar methyl groups but different overall structure and properties.
Uniqueness
N-(3,5-DIMETHYL-2,4,6-TRINITRO-PHENYL)-3,5-DIMETHYL-2,4,6-TRINITRO-ANILINE is unique due to its high degree of nitration and the presence of multiple nitro groups, which impart distinct chemical and physical properties
Properties
CAS No. |
5369-24-4 |
---|---|
Molecular Formula |
C16H13N7O12 |
Molecular Weight |
495.31 g/mol |
IUPAC Name |
N-(3,5-dimethyl-2,4,6-trinitrophenyl)-3,5-dimethyl-2,4,6-trinitroaniline |
InChI |
InChI=1S/C16H13N7O12/c1-5-11(18(24)25)6(2)14(21(30)31)9(13(5)20(28)29)17-10-15(22(32)33)7(3)12(19(26)27)8(4)16(10)23(34)35/h17H,1-4H3 |
InChI Key |
KLRUMXLUOGELHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1[N+](=O)[O-])NC2=C(C(=C(C(=C2[N+](=O)[O-])C)[N+](=O)[O-])C)[N+](=O)[O-])[N+](=O)[O-])C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.